1-Bromoanthracene

Vue d'ensemble

Description

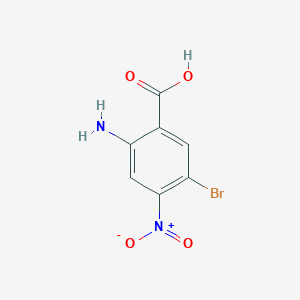

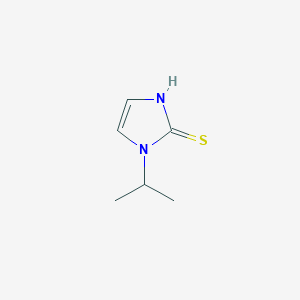

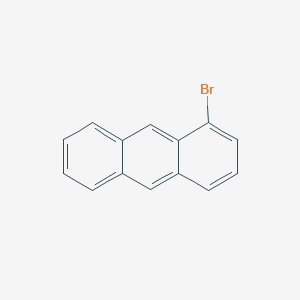

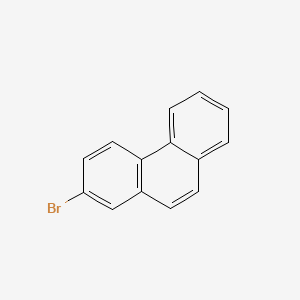

1-Bromoanthracene is a brominated derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH) with a wide range of applications in organic electronics and photonics due to its unique photophysical properties. The bromine atom in 1-bromoanthracene provides a reactive site for further chemical modifications, making it a versatile intermediate for the synthesis of various anthracene derivatives .

Synthesis Analysis

The synthesis of 1-bromoanthracene and its derivatives has been extensively studied. For instance, hexabromoanthracenes can be synthesized by direct bromination of 9,10-dibromoanthracene, which upon treatment with bases can yield tetrabromoanthracene derivatives . The Suzuki Cross-coupling reaction has been employed to synthesize luminescent compounds such as 9-bromo-10-naphthalen-2-yl-anthracene . Additionally, 9-bromoanthracene serves as a starting material for the synthesis of high-purity 9,9′-bianthracene . The Sonogashira cross-coupling reaction of 9-bromoanthracene with ethynyltrimethylsilane has been used to produce various anthracene-containing compounds . Furthermore, 1,8-bis(dimethylamino)-9-bromoanthracene has been synthesized and used as a tridentate ligand for the synthesis of boron and palladium compounds . Simple synthesis methods have also been reported for unsubstituted anthracenes starting from bromobenzene .

Molecular Structure Analysis

The molecular structure of 1-bromoanthracene derivatives has been characterized using various spectroscopic techniques such as NMR, IR, UV-vis, and mass spectrometry. These studies have provided insights into the crystallization, film formation, and light absorption properties of these compounds . X-ray crystallography has been used to determine the structures of palladium compounds derived from 1,8-bis(dimethylamino)-9-bromoanthracene .

Chemical Reactions Analysis

1-Bromoanthracene participates in a variety of chemical reactions. It can undergo nucleophilic aromatic substitution (SNAr) with benzenethiolate anion , and its radical cation can fragment to lose bromine and hydrogen atoms . The compound's reactivity has been harnessed to create phosphanylanthracene derivatives through reactions with chlorodiphenylphosphane . The bromine atom in 1-bromoanthracene is a key functional group that facilitates further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-bromoanthracene derivatives have been studied through photophysical processes, such as UV-vis absorption and fluorescence spectra. These compounds exhibit solvent-dependent emission spectra, with the ability to emit blue and blue-violet light. The emission intensity can be quenched by electron donors, following the Stern-Volmer equation . The heat of formation and bond energies of 1-bromoanthracene have been determined using photoionization mass spectrometry and computational methods . These properties are crucial for the application of 1-bromoanthracene derivatives in organic electronics and photonics.

Applications De Recherche Scientifique

Organic Light-Emitting Diodes (OLEDs)

- Field : Organic Electronics

- Application : 1-Bromoanthracene and similar compounds have been synthesized with the intention of applying them to organic light-emitting diodes (OLEDs) . These compounds enjoy excellent photophysical and electronic properties due to electronic communication between the electron-deficient boron atom and an adjacent electron-rich π-conjugated system .

- Method : The acenes of this type, especially anthracenes, are usually synthesized by substituting with organophosphorus groups with different electron characters, from electron-donating phosphine groups to strongly electron-accepting phosphonium groups .

- Results : The development of novel three and four-coordinate organoboron compounds with rigid structures have attracted significant research interest because of their wide range of applications in biological imagining as well as in organic electronics .

Dye Sensitized Solar Cells

- Field : Solar Energy

- Application : 1-Bromoanthracene based organic dyes have been used in dye sensitized solar cells .

- Method : The specific method of application or experimental procedures are not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

Ligands for Metal Catalysts

- Field : Organometallic Chemistry

- Application : Acenes, especially anthracenes, have been used in the synthesis of ligands for metal catalysts in the hydroformylation reaction .

- Method : The specific method of application or experimental procedures are not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

Diels–Alder Reaction

- Field : Organic Chemistry

- Application : Acenes, particularly anthracenes, have been used in the Diels–Alder reaction as dienes .

- Method : The specific method of application or experimental procedures are not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

Triplet–Triplet Annihilation Photon Upconversion

- Field : Photophysics

- Application : Molecules based on anthracene are commonly used in applications such as OLEDs and triplet–triplet annihilation upconversion .

- Method : The specific method of application or experimental procedures are not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

Synthesis of Anthryl Phosphines

- Field : Organophosphorus Chemistry

- Application : 1-Bromoanthracene is the most frequently used starting material for the syntheses of anthryl phosphines and other derivatives .

- Method : The specific method of application or experimental procedures are not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

Propriétés

IUPAC Name |

1-bromoanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Br/c15-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWJLKOCNKJERQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90501490 | |

| Record name | 1-Bromoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromoanthracene | |

CAS RN |

7397-92-4 | |

| Record name | 1-Bromoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B1281486.png)

![2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1281487.png)

![3-Methylisothiazolo[5,4-b]pyridine](/img/structure/B1281500.png)